1H-Imidazole-4,5-dicarboxylic acid bis-[(2-methoxy-phenyl)-amide]
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Overview
Description
1H-Imidazole-4,5-dicarboxylic acid bis-[(2-methoxy-phenyl)-amide] is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of two methoxy-phenyl groups attached to the imidazole ring via amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4,5-dicarboxylic acid bis-[(2-methoxy-phenyl)-amide] typically involves the reaction of 1H-imidazole-4,5-dicarboxylic acid with 2-methoxy-aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields, employing continuous flow reactors for better control, and using industrial-grade solvents and reagents to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-4,5-dicarboxylic acid bis-[(2-methoxy-phenyl)-amide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed:
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Amine derivatives of the original compound.
Substitution: Compounds with substituted methoxy groups.
Scientific Research Applications
1H-Imidazole-4,5-dicarboxylic acid bis-[(2-methoxy-phenyl)-amide] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in metabolic pathways.
Medicine: Explored for its anticancer and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the development of advanced materials, including catalysts and sensors.
Mechanism of Action
The mechanism of action of 1H-Imidazole-4,5-dicarboxylic acid bis-[(2-methoxy-phenyl)-amide] involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. This inhibition occurs through the coordination of the imidazole nitrogen atoms with the active site of the enzyme, blocking substrate access and thereby reducing enzyme activity. Additionally, the methoxy-phenyl groups contribute to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
2-Phenyl-1H-imidazole-4,5-dicarboxylic acid: Similar in structure but with phenyl groups instead of methoxy-phenyl groups.
1H-Imidazole-4,5-dicarboxylic acid: The parent compound without any substituents on the imidazole ring.
2-Methyl-1H-imidazole-4,5-dicarboxylic acid: Contains a methyl group instead of methoxy-phenyl groups.
Uniqueness: 1H-Imidazole-4,5-dicarboxylic acid bis-[(2-methoxy-phenyl)-amide] is unique due to the presence of methoxy-phenyl groups, which enhance its binding affinity and stability in various applications. This makes it particularly valuable in the development of metal-organic frameworks and as a potential therapeutic agent .
Properties
IUPAC Name |
4-N,5-N-bis(2-methoxyphenyl)-1H-imidazole-4,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-26-14-9-5-3-7-12(14)22-18(24)16-17(21-11-20-16)19(25)23-13-8-4-6-10-15(13)27-2/h3-11H,1-2H3,(H,20,21)(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUKLUJYKUXHKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(N=CN2)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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